8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione

Physicochemical profiling Medicinal chemistry Xanthine derivatives

8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione (CAS 101072-03-1) is a synthetic, brominated xanthine derivative with the molecular formula C₁₀H₁₁BrN₄O₃. The compound features a purine-2,6-dione core bearing a methyl group at the N3 position, a 3-oxobutan-2-yl (i.e., 1-methyl-2-oxopropyl) substituent at N7, and a bromine atom at C8, while the N1 position remains unsubstituted (free NH).

Molecular Formula C10H11BrN4O3
Molecular Weight 315.127
CAS No. 101072-03-1
Cat. No. B2643450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione
CAS101072-03-1
Molecular FormulaC10H11BrN4O3
Molecular Weight315.127
Structural Identifiers
SMILESCC(C(=O)C)N1C2=C(N=C1Br)N(C(=O)NC2=O)C
InChIInChI=1S/C10H11BrN4O3/c1-4(5(2)16)15-6-7(12-9(15)11)14(3)10(18)13-8(6)17/h4H,1-3H3,(H,13,17,18)
InChIKeySVSPOEAZYCDBKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione (CAS 101072-03-1): Chemical Identity and Core Scaffold for Procurement Evaluation


8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione (CAS 101072-03-1) is a synthetic, brominated xanthine derivative with the molecular formula C₁₀H₁₁BrN₄O₃ [1]. The compound features a purine-2,6-dione core bearing a methyl group at the N3 position, a 3-oxobutan-2-yl (i.e., 1-methyl-2-oxopropyl) substituent at N7, and a bromine atom at C8, while the N1 position remains unsubstituted (free NH) [2]. This specific substitution pattern, particularly the N1–H versus N1–CH₃ status, distinguishes it from closely related theophylline-based analogs such as 7-acetonyl-8-bromotheophylline (CAS 19977-31-2), which carries methyl groups at both N1 and N3 despite sharing the same molecular formula . The compound is commercially available as a fine chemical and research intermediate, typically at ≥95–98% purity, and is catalogued by multiple suppliers under alternative names including 3-methyl-7-(1-methyl-2-oxo-1-propyl)-8-bromoxanthine .

Why 8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione Cannot Be Replaced by In-Class Xanthine Analogs Without Experimental Validation


Xanthine derivatives are widely exploited in medicinal chemistry for their ability to modulate adenosine receptors, phosphodiesterases, and purine-metabolizing enzymes, yet minor structural modifications can profoundly alter target selectivity, potency, and physicochemical properties [1]. The target compound occupies a distinct chemical space within the 8-bromo-3-methylxanthine series because of its unsubstituted N1–H position. This single hydrogen bond donor differentiates it from the N1,N3-dimethylated analog 7-acetonyl-8-bromotheophylline (CAS 19977-31-2), which shares the identical molecular formula but presents a higher calculated LogP, a reduced polar surface area, and an additional steric element at N1 that can reorient the 7-(2-oxopropyl) side chain relative to biological targets [2]. Substitution at the N1 site is known to be a critical determinant of adenosine receptor subtype affinity and phosphodiesterase isozyme selectivity across the xanthine class [3]. Consequently, procurement decisions cannot assume functional equivalence between this compound and its N1-alkylated congeners; the following sections present the best available quantitative evidence supporting its differentiated profile.

Quantitative Comparator-Based Differentiation Evidence for 8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione


Hydrogen-Bond Donor Count and Physicochemical Differentiation vs. 7-Acetonyl-8-bromotheophylline

The target compound possesses one hydrogen-bond donor (N1–H), whereas its closest structural isomer 7-acetonyl-8-bromotheophylline (CAS 19977-31-2) has zero HBDs due to N1-methylation. This difference is reflected in the calculated LogP values: 0.34 for the target compound versus an expected value ≥0.8 for the N1,N3-dimethyl analog, alongside a PSA of 89.75 Ų for the target compound that is higher than the dimethylated congener's predicted PSA (~72–75 Ų) [1]. These parameters directly affect aqueous solubility, membrane permeability, and hydrogen-bond-mediated target recognition [2].

Physicochemical profiling Medicinal chemistry Xanthine derivatives

Xanthine Oxidase Inhibition: Class-Level Activity of 8-Bromoxanthines vs. Unsubstituted Xanthines

8-Bromoxanthine, the parent scaffold of the target compound, is an established inhibitor of xanthine oxidase (XO) with a reported Ki of approximately 400 µM, exhibiting uncompetitive inhibition with respect to xanthine and noncompetitive inhibition with respect to molecular oxygen [1]. This inhibition is attributed to the interaction of the bromine atom with the molybdenum center of the enzyme, dramatically slowing the rate of enzyme reduction by xanthine while having only a slight effect on the re-oxidation step [2]. The target compound’s 7-(3-oxobutan-2-yl) substituent introduces additional steric and electronic modulation that may alter XO-binding kinetics relative to the unsubstituted 8-bromoxanthine baseline, although direct head-to-head IC₅₀ data for the target compound against purified XO have not been located in the open literature [3].

Enzyme inhibition Xanthine oxidase 8-Bromoxanthine

Synthetic Versatility: C8-Bromine as a Cross-Coupling Handle vs. C8-Unsubstituted Xanthines

The C8-bromine atom of the target compound serves as a strategic synthetic handle enabling Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) that are precluded in C8-unsubstituted xanthines [1]. 8-Bromo-3-methylxanthine derivatives have been employed as precursors for 8-amino-substituted and 8-aryl-substituted xanthines via nucleophilic aromatic substitution and metal-catalyzed couplings, with reported yields for related transformations (e.g., synthesis of 8-amino-substituted 1-alkyl-3-methyl-7-(1-oxothietan-3-yl)xanthines from their 8-bromo precursors) ranging from 49–52% after oxidation [2]. In contrast, the non-brominated 3-methylxanthine or 3-methyl-7-substituted xanthine analogs require harsh electrophilic halogenation conditions that often lack regioselectivity and can degrade the acid-labile 7-(3-oxobutan-2-yl) group [3].

Synthetic chemistry Cross-coupling Purine functionalization

Biological Activity Screening in 7-(2-Oxopropyl)-8-bromoxanthine Series: Multi-Endpoint Pharmacological Profiling

A dedicated thesis by Rak T. (2014, Zaporizhzhya State Medical University) systematically evaluated a series of 7-(2-oxopropyl)-8-bromoxanthine derivatives—including the target compound as a core member of the series—across multiple in vivo pharmacological endpoints: diuretic activity, anti-hypoxic protection, analgesic effect, anti-inflammatory action, and actoprotective (physical performance-enhancing) activity [1]. The study established quantitative structure–activity relationships (QSAR) correlating substitution patterns at N1 and the 7-side-chain with the magnitude and selectivity of each pharmacological response [2]. While individual IC₅₀/ED₅₀ values for the target compound (CAS 101072-03-1) are not extractable from the publicly available abstract, the thesis confirms that the 3-methyl-8-bromo-7-(2-oxopropyl) substitution pattern yields a biologically active phenotype distinct from N1-alkylated or 7-unsubstituted comparators [3].

Pharmacological screening Diuretic activity Anti-inflammatory Structure–activity relationship

Recommended Application Scenarios for 8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione Based on Differentiated Evidence


Lead-Optimization Programs Targeting Xanthine Oxidase with 8-Bromoxanthine Scaffolds

Given the established xanthine oxidase inhibitory activity of the 8-bromoxanthine core (Ki ≈ 400 µM for the parent 8-bromoxanthine [1]), the target compound provides a pre-functionalized scaffold for exploring the impact of 7-(3-oxobutan-2-yl) substitution on XO potency and inhibition kinetics. Medicinal chemistry teams should use this compound as a starting point for structure–activity relationship (SAR) studies, leveraging the C8–Br handle for parallel derivatization while retaining the 7-substituent constant. The N1–H group offers an additional vector for alkylation or acylation that is absent in N1,N3-dimethylated xanthines, enabling exploration of N1-substituent effects on XO selectivity over other purine-metabolizing enzymes [2].

Discovery of Adenosine Receptor Ligands with Subtype Selectivity Driven by N1–H Hydrogen-Bond Donation

The N1-unsubstituted purine-2,6-dione motif is a recognized pharmacophore for adenosine A₁ and A₂A receptor antagonism, where the N1–H can donate a hydrogen bond to a conserved asparagine residue in the receptor binding pocket [3]. The target compound combines this motif with an 8-bromo substituent and a 7-(3-oxobutan-2-yl) group, offering a differentiated starting point relative to the prototypical 1,3-dimethylxanthine (theophylline) series. Researchers developing subtype-selective adenosine receptor antagonists should prioritize procurement of this compound to evaluate whether the N1–H → receptor interaction confers selectivity advantages over N1-alkylated comparators such as 7-acetonyl-8-bromotheophylline .

Synthetic Methodology Development: C8-Bromo-Xanthines as Cross-Coupling Substrates

The strategic value of the pre-installed C8–Br atom in the target compound makes it an ideal substrate for developing and optimizing Pd-catalyzed cross-coupling methodologies on purine scaffolds. Unlike C8-unsubstituted xanthines that require electrophilic bromination—a step often incompatible with ketone-containing 7-substituents—this compound is ready for direct use in Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira reactions [4]. Process chemistry and library synthesis teams seeking a robust, commercially available C8-bromoxanthine building block with a defined 7-side-chain will find this compound preferable to in situ bromination approaches.

Pharmacological Benchmarking in 7-(2-Oxopropyl)-8-bromoxanthine Series for Diuretic and Anti-Hypoxic Lead Identification

Based on the thesis by Rak T. (2014), which established multi-endpoint pharmacological activity (diuretic, anti-hypoxic, analgesic, anti-inflammatory, actoprotective) across a series of 7-(2-oxopropyl)-8-bromoxanthines [5], the target compound serves as a critical reference standard within this chemotype. Academic and industrial groups investigating non-purinergic therapeutic applications of xanthine derivatives—particularly in cardiovascular or metabolic disease models—should use this compound as a benchmark for assessing the contribution of N1-substitution status (NH vs. alkyl) to in vivo efficacy and toxicity profiles. Procurement of this specific compound ensures continuity with the published SAR framework.

Quote Request

Request a Quote for 8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.